molecular formula C9H13NO2Si B052171 3-(Trimethylsilyl)isonicotinic acid CAS No. 112266-47-4

3-(Trimethylsilyl)isonicotinic acid

Cat. No.: B052171
CAS No.: 112266-47-4
M. Wt: 195.29 g/mol
InChI Key: YMEDAHXDSBATCN-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) with a trimethylsilyl (-Si(CH₃)₃) group substituted at the 3-position of the pyridine ring. This modification introduces steric bulk and lipophilicity, distinguishing it from other isonicotinic acid derivatives.

Properties

CAS No.

112266-47-4

Molecular Formula

C9H13NO2Si

Molecular Weight

195.29 g/mol

IUPAC Name

3-trimethylsilylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H13NO2Si/c1-13(2,3)8-6-10-5-4-7(8)9(11)12/h4-6H,1-3H3,(H,11,12)

InChI Key

YMEDAHXDSBATCN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O

Synonyms

4-Pyridinecarboxylicacid,3-(trimethylsilyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)pyridine-4-carboxylic acid typically involves the introduction of a trimethylsilyl group to a pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of 3-(Trimethylsilyl)pyridine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

    Reduction: Formation of pyridine-4-methanol or other reduced forms.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Trimethylsilyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the pyridine ring significantly alter electronic and steric properties:

Compound Substituent (Position) Electronic Effect Steric Bulk Key References
3-(Trimethylsilyl)isonicotinic acid -Si(CH₃)₃ (3) Electron-donating (σ-inductive) High
3-Methylisonicotinic acid -CH₃ (3) Electron-donating (hyperconjugation) Moderate
3-Chloro-2-(trifluoromethyl)isonicotinic acid -Cl (3), -CF₃ (2) Electron-withdrawing (Cl, CF₃) Moderate
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid -NH-C₆H₄-CF₃ (2) Electron-withdrawing (CF₃) High
Isonicotinic acid (parent compound) -H (3) N/A None

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) increase acidity of the carboxylic acid moiety compared to electron-donating groups (e.g., -Si(CH₃)₃, -CH₃) .

Example :

  • This compound could be synthesized by reacting isonicotinic acid with trimethylsilyl chloride in the presence of a base (e.g., triethylamine), analogous to methods for other silylated aromatics .

Physical and Chemical Properties

Property This compound 3-Methylisonicotinic acid 3-Chloroisonicotinic acid
Solubility Low in water; high in organic solvents Moderate in polar solvents Low in water
Stability Hydrolytically sensitive Stable Stable
NMR Shifts (δ, ppm) Distinct Si-CH₃ peaks (~0.5 ppm) CH₃ ~2.5 ppm Cl-substituted C-H ~8.5 ppm

Notes:

  • The trimethylsilyl group reduces water solubility but enhances lipid solubility, making it suitable for hydrophobic matrices or drug delivery systems .
  • Hydrolytic instability under acidic/basic conditions limits its use in aqueous environments compared to stable halogenated derivatives .
Antimicrobial Activity
  • This compound : Predicted to have reduced bioactivity due to steric hindrance of the silyl group, analogous to bulky substituents in pyridyl sulfonamides .
Enzyme Inhibition
  • Pyridyl bis(oxy)dibenzimidamides : Modifications at R1/R2 positions (e.g., alkylamines) affect potency and selectivity for matriptase inhibition .
  • Trimethylsilyl derivative : May exhibit unique binding modes due to its inverse electron effects, as seen in crystallographic studies of pyridyl sulfonamides .
Metabolic Pathways
  • Isonicotinic acid : Metabolized via hydroxylation to 2,6-dihydroxyisonicotinic acid (citrazinic acid) in microbial pathways .
  • Trimethylsilyl derivative : Likely resistant to hydroxylation due to steric protection of the pyridine ring, altering biodegradation profiles .

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